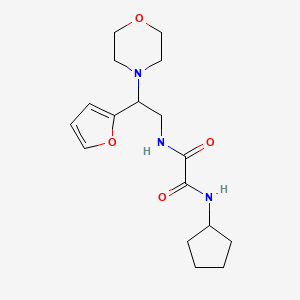

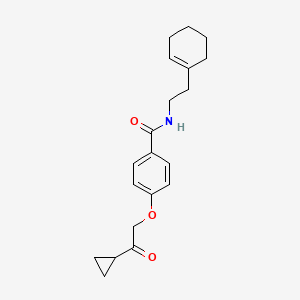

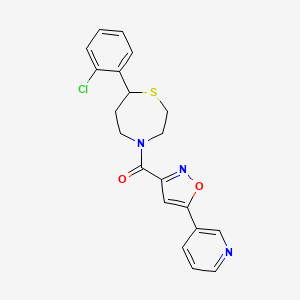

3-(Pyridin-4-ylformamido)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Structural Characterization

Complex Formation : Compounds related to "3-(Pyridin-4-ylformamido)propanoic acid" have been utilized in the synthesis of rhenium(I) and technetium(I) tricarbonyl complexes with NSO-type chelators. These complexes have shown promise for the development of targeted 99mTc radiopharmaceuticals, demonstrating stability in challenge experiments and potential for medical imaging applications (Makris et al., 2012).

Medicinal Chemistry : Derivatives of "this compound" have been synthesized for various applications, including the preparation of β-hydroxy-α-amino acids as key intermediates in drug synthesis. These intermediates play a crucial role in the development of pharmaceuticals, showcasing the importance of such compounds in medicinal chemistry (Goldberg et al., 2015).

Amide Bond Formation : Research has also focused on the synthesis of amide bonds with epimerization-prone substrates using T3P and pyridine, demonstrating a general and scalable method for amide bond formation. This method is pertinent for the synthesis of various pharmaceutical compounds, indicating the versatility of "this compound" related compounds in synthetic organic chemistry (Dunetz et al., 2011).

Anti-Cancer Activity

- Anticancer Agents : The manipulation of a coordinated "3-(Pyridin-3-yl)propanoic Acid" ligand in trans-Pt(II) complexes has been explored for the development of potential anticancer agents. These complexes, especially those with amine ligands bearing long perfluorinated chains, have shown promise in preclinical models for their thermoactivatable properties and antiproliferative activity, highlighting the therapeutic potential of related compounds in oncology (Cabrera et al., 2019).

Environmental Applications

- Degradation Mechanism : Studies have investigated the degradation mechanism of pyridine, a structurally related compound, in drinking water using dielectric barrier discharge (DBD). This research provides insight into the removal of nitrogen heterocyclic compounds from water, demonstrating the environmental applications of research on "this compound" and its derivatives (Li et al., 2017).

Safety and Hazards

properties

IUPAC Name |

3-(pyridine-4-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8(13)3-6-11-9(14)7-1-4-10-5-2-7/h1-2,4-5H,3,6H2,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIJBJWLTOYHHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B2476464.png)

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2476474.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2476480.png)